3-(3-Fluorophenyl)-1-phenylprop-2-en-1-one, also known as (2E)-3-(3-fluorophenyl)-1-phenylprop-2-en-1-one or trans-3-Fluorochalcone, is a chemical compound with the molecular formula and a molecular weight of 226.25 g/mol. This compound belongs to the class of chalcones, which are characterized by a conjugated system that contributes to their biological activities. The presence of the fluorine atom in its structure enhances its electronic properties, making it a subject of interest in medicinal chemistry and material science .
Research has demonstrated that 3-(3-Fluorophenyl)-1-phenylprop-2-en-1-one exhibits several biological activities, including:
The synthesis of 3-(3-Fluorophenyl)-1-phenylprop-2-en-1-one typically involves the condensation of 3-fluorobenzaldehyde with acetophenone or other appropriate ketones under basic conditions. Common methods include:
The applications of 3-(3-Fluorophenyl)-1-phenylprop-2-en-1-one span various fields:
Interaction studies involving 3-(3-Fluorophenyl)-1-phenylprop-2-en-1-one focus on its mechanisms of action at the molecular level:
Several compounds share structural similarities with 3-(3-Fluorophenyl)-1-phenylprop-2-en-1-one. Here are some notable examples:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| 3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one | 1608-51-1 | 1.00 | Substituted with para-fluoro group |
| (E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one | 22966-25-2 | 1.00 | Different positional isomer |
| (E)-3-(4-Fluorophenyl)-1-(p-tolyl)prop-2-en-1-one | 13565-38-3 | 1.00 | Contains a para-tolyl group |
| 1-(4-Fluorophenyl)-5-phenylpenta-2,4-dien-1-one | 99646-84-1 | 0.95 | Extended conjugated system |
| 1,4-Bis(4-fluorophenyl)but-2-ene-1,4-dione | 25650-13-9 | 0.90 | Dione structure with two fluorinated phenyls |
These compounds illustrate variations in substitution patterns and functional groups that influence their chemical behavior and biological activity, highlighting the uniqueness of 3-(3-Fluorophenyl)-1-phenylprop-2-en-1-one within this class of compounds .
The Claisen-Schmidt condensation remains the cornerstone of 3-(3-fluorophenyl)-1-phenylprop-2-en-1-one synthesis. This base-catalyzed reaction couples 3-fluorobenzaldehyde with acetophenone, forming the α,β-unsaturated ketone backbone. Traditional methods employ sodium hydroxide or potassium hydroxide in alcoholic solvents, achieving moderate yields (50–70%). However, micellar-mediated approaches using surfactants like cetyltrimethylammonium bromide have emerged as superior alternatives, enhancing reactant solubility and minimizing side reactions.
Key advancements include:
Solvent systems profoundly influence reaction efficiency and environmental impact.
Ethanol-water mixtures (1:1 v/v) remain widely used due to their cost-effectiveness and ability to dissolve both aromatic aldehydes and ketones. However, emulsion formation during workup complicates isolation.
Cetyltrimethylammonium bromide micelles (0.9–54.9 mM) enable solvent-free synthesis, with yields surpassing traditional methods by 15–20%. The hydrophobic core concentrates reactants, while the charged surface stabilizes transition states.
Table 1: Solvent System Performance Comparison
| Solvent System | Yield (%) | Byproduct Formation | Reference |
|---|---|---|---|
| Ethanol/Water | 65 | Moderate | |
| Cetyltrimethylammonium Bromide | 85 | Low | |
| Polysorbate 80 | 78 | Low |
Optimizing fluorinated chalcone yields requires addressing halogen-specific challenges:
Table 2: Impact of Base Equivalents on Yield
| Sodium Hydroxide (Equivalents) | Yield (%) | Byproduct (%) |
|---|---|---|
| 2 | 56 | 12 |
| 4 | 78 | 5 |
The computational chemistry investigation of 3-(3-Fluorophenyl)-1-phenylprop-2-en-1-one provides comprehensive insights into its electronic structure, molecular properties, and potential biological interactions [1] [2] [3]. This fluorinated chalcone derivative, with molecular formula C15H11FO and molecular weight 226.25 g/mol, represents a significant class of compounds with diverse applications in materials science and pharmaceutical research [4] [5].
Density Functional Theory calculations represent the cornerstone of modern computational chemistry investigations for chalcone derivatives, providing accurate predictions of molecular geometry, electronic properties, and thermodynamic parameters [6]. The electronic structure of 3-(3-Fluorophenyl)-1-phenylprop-2-en-1-one has been investigated using various density functional theory methodologies to establish its ground-state configuration and optimize molecular geometry [1] [2].
The most commonly employed functional for chalcone derivatives is the B3LYP hybrid functional, which incorporates both local and non-local exchange-correlation effects [6] [7]. For 3-(3-Fluorophenyl)-1-phenylprop-2-en-1-one, geometry optimization calculations typically utilize the 6-311++G(d,p) basis set, which provides adequate description of both heavy atoms and the fluorine substituent [3] [8]. The absence of imaginary frequencies in the optimized structure confirms that the calculated geometry corresponds to a true minimum on the potential energy surface [6].
| Computational Parameter | Typical Values for Fluorinated Chalcones | Method |
|---|---|---|
| Bond Length C=C (Å) | 1.330-1.340 | B3LYP/6-311++G(d,p) |
| Bond Length C=O (Å) | 1.220-1.230 | B3LYP/6-311++G(d,p) |
| Bond Length C-F (Å) | 1.350-1.360 | B3LYP/6-311++G(d,p) |
| Dihedral Angle (degrees) | 15-25 | B3LYP/6-311++G(d,p) |
| Dipole Moment (Debye) | 2.8-3.5 | B3LYP/6-311++G(d,p) |
Alternative density functional theory approaches have demonstrated comparable accuracy for fluorinated organic compounds [9]. The M06-2X functional shows particular effectiveness for systems containing fluorine substituents due to its improved treatment of dispersion interactions [3] [10]. Comparative studies using CAM-B3LYP and PBE0 functionals provide consistent results for geometric parameters and electronic properties of fluorinated chalcones [7].
The electronic structure calculations reveal that the fluorine substitution significantly influences the electron density distribution throughout the molecular framework [3] [8]. The electronegative fluorine atom withdraws electron density from the aromatic ring, creating a dipolar distribution that affects both the highest occupied molecular orbital and lowest unoccupied molecular orbital energies [11] [12]. This electronic perturbation extends through the conjugated π-system, influencing the entire molecular electronic structure.
Thermodynamic properties calculated at the density functional theory level provide essential information about molecular stability and reactivity [6]. The standard enthalpy of formation, Gibbs free energy, and entropy values establish the thermodynamic favorability of various conformational states [13]. For 3-(3-Fluorophenyl)-1-phenylprop-2-en-1-one, the planar conformation typically represents the global minimum energy structure, with rotational barriers around single bonds ranging from 10-20 kcal/mol [8].
Frontier Molecular Orbital analysis provides fundamental insights into the chemical reactivity and electronic properties of 3-(3-Fluorophenyl)-1-phenylprop-2-en-1-one [14] [15]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies serve as primary indicators of electron-donating and electron-accepting capabilities, respectively [16].
For fluorinated chalcone derivatives, the highest occupied molecular orbital typically localizes on the electron-rich aromatic ring and the α,β-unsaturated carbonyl system [14] [3]. The introduction of fluorine substitution generally lowers both highest occupied molecular orbital and lowest unoccupied molecular orbital energies due to the strong electron-withdrawing effect of fluorine [15]. The lowest unoccupied molecular orbital predominantly extends over the carbonyl group and the fluorinated aromatic ring, creating favorable sites for nucleophilic attack [3].
| Reactivity Descriptor | Typical Range for Fluorinated Chalcones | Units |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | -6.2 to -6.8 | eV |
| Lowest Unoccupied Molecular Orbital Energy | -2.2 to -2.7 | eV |
| Energy Gap | 3.5 to 4.1 | eV |
| Ionization Potential | 6.2 to 6.8 | eV |
| Electron Affinity | 2.2 to 2.7 | eV |
| Chemical Hardness | 1.75 to 2.05 | eV |
| Chemical Softness | 0.49 to 0.57 | eV⁻¹ |
| Electrophilicity Index | 4.8 to 5.8 | eV |
The energy gap between frontier molecular orbitals directly correlates with molecular stability and reactivity [7]. Smaller energy gaps indicate higher polarizability and greater chemical reactivity, while larger gaps suggest enhanced kinetic stability [14] [16]. For 3-(3-Fluorophenyl)-1-phenylprop-2-en-1-one, the fluorine substitution typically increases the energy gap compared to unsubstituted chalcone, indicating reduced reactivity but enhanced stability [3].
Global reactivity descriptors derived from frontier molecular orbital energies provide quantitative measures of molecular reactivity [2] [15]. The chemical hardness describes the resistance to charge transfer, while chemical softness indicates the propensity for electronic polarization [16]. The electrophilicity index measures the electron-accepting capability and correlates with biological activity in many pharmaceutical applications [17].
Local reactivity descriptors, including Fukui functions and local softness indices, identify specific atomic sites most susceptible to electrophilic or nucleophilic attack [18]. For 3-(3-Fluorophenyl)-1-phenylprop-2-en-1-one, the carbonyl carbon typically exhibits the highest electrophilic character, while the β-carbon of the enone system shows significant nucleophilic reactivity [3].
Natural Bond Orbital analysis provides detailed information about electron delocalization and hyperconjugation effects within the molecular framework [18]. The analysis reveals significant π-π* delocalization between the aromatic rings and the enone bridge, with delocalization energies typically ranging from 15-25 kcal/mol [18]. The fluorine lone pairs contribute to hyperconjugative interactions with the adjacent aromatic π-system, stabilizing the overall molecular structure [18].
Molecular docking investigations of 3-(3-Fluorophenyl)-1-phenylprop-2-en-1-one focus on identifying potential biological targets and elucidating binding mechanisms at the molecular level [20]. Computational docking studies provide essential information about protein-ligand interactions, binding affinities, and selectivity profiles for pharmaceutical development [11] [21].
The fluorinated chalcone structure exhibits favorable binding characteristics with multiple protein targets due to its rigid planar conformation and strategic placement of hydrogen bond acceptors and donors [20]. The fluorine substituent enhances binding affinity through favorable electrostatic interactions and improved hydrophobic contacts with protein binding sites [11] [12].
| Protein Target | Binding Affinity | Primary Interactions | Key Residues |
|---|---|---|---|
| Glutaredoxin | -5.43 kcal/mol | Hydrogen bonds, π-π stacking | Cys-22, Phe-28 |
| DNA Gyrase | -5.62 kcal/mol | Hydrogen bonds, hydrophobic | Asp-73, Arg-76 |
| Dihydrofolate Reductase | -6.55 kcal/mol | Hydrogen bonds, electrostatic | Asp-27, Phe-31 |
| UDP-3-O-deacetylase | -6.30 kcal/mol | Hydrogen bonds, van der Waals | His-19, Leu-28 |
| Enoyl-ACP Reductase | -7.2 to -9.1 kcal/mol | Hydrogen bonds, π-π stacking | Tyr-158, Phe-149 |
Molecular docking with bacterial enzymes demonstrates significant binding potential for antimicrobial applications [20]. The compound shows particular affinity for enzymes involved in bacterial cell wall synthesis and DNA replication, suggesting potential therapeutic applications [20] [21]. The fluorine substitution enhances selectivity by forming specific interactions with enzyme active sites while reducing off-target binding [11].
Protein-ligand interaction analysis reveals that the carbonyl oxygen frequently participates in hydrogen bonding with amino acid residues containing hydroxyl or amino groups [20]. The fluorinated aromatic ring engages in π-π stacking interactions with aromatic amino acids such as phenylalanine and tyrosine [11]. The enone bridge provides conformational rigidity that optimizes binding geometry and enhances binding affinity [3].
Molecular dynamics simulations complement static docking studies by providing information about binding stability and conformational flexibility within protein binding sites [11]. These simulations reveal that 3-(3-Fluorophenyl)-1-phenylprop-2-en-1-one maintains stable binding conformations over nanosecond timescales, indicating favorable thermodynamic and kinetic binding properties [12].
The influence of fluorine substitution on protein binding has been extensively studied through computational approaches [11] [12]. Fluorine atoms can disrupt water networks within protein binding sites, leading to enhanced binding entropy and improved binding affinity [11]. Additionally, fluorine can form weak hydrogen bonds with protein backbone atoms, contributing to binding selectivity and specificity [12].
The positional influence of fluorine substitution on the phenyl ring of 3-(3-Fluorophenyl)-1-phenylprop-2-en-1-one has emerged as a critical determinant of antibacterial activity. Extensive structure-activity relationship studies have demonstrated that the meta-position fluorine substitution in this chalcone derivative provides a balanced antibacterial profile against both Gram-positive and Gram-negative bacterial strains [1] [2] [3].
Comparative analysis with other fluorinated chalcone positional isomers reveals distinct activity patterns. The para-fluorinated analogue, 3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one, consistently exhibits superior antibacterial activity across multiple bacterial species, with minimum inhibitory concentration values ranging from 7.81 to 31.25 μg/mL against Staphylococcus aureus [3] [4]. This enhanced activity is attributed to the optimal electronic distribution resulting from para-fluorine substitution, which facilitates improved interaction with bacterial cell wall components and membrane-associated proteins.
In contrast, the ortho-fluorinated positional isomer, 3-(2-Fluorophenyl)-1-phenylprop-2-en-1-one, demonstrates moderate antibacterial activity, likely due to steric hindrance effects that compromise optimal binding to bacterial targets [1] [2]. The proximity of the fluorine atom to the chalcone bridge in the ortho-position creates conformational restrictions that limit the molecule's ability to adopt the preferred binding conformation.
Mechanistic studies have revealed that fluorine substitution enhances antibacterial efficacy through multiple pathways. The electron-withdrawing nature of fluorine increases the electrophilicity of the chalcone carbonyl carbon, facilitating nucleophilic attack by bacterial enzymes and membrane components [2] [3]. Additionally, the increased lipophilicity conferred by fluorine substitution improves membrane permeability and cellular uptake, particularly relevant for targeting intracellular bacterial processes.
Table 1: Impact of Fluorine Position on Antibacterial Efficacy
| Compound | Fluorine Position | Antibacterial Activity | Key Findings | References |
|---|---|---|---|---|
| 3-(3-Fluorophenyl)-1-phenylprop-2-en-1-one | meta (3-position) | Moderate to good | Meta-fluorine provides balanced activity | [1] [2] [3] |
| 3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one | para (4-position) | Good to excellent | Para-fluorine most effective position | [2] [3] [4] |
| 3-(2-Fluorophenyl)-1-phenylprop-2-en-1-one | ortho (2-position) | Moderate | Ortho-fluorine shows steric hindrance | [1] [2] |
| Unsubstituted chalcone | None | Low to moderate | Baseline activity reference | [1] [5] |
| Trifluoromethyl derivatives | Various positions | Enhanced | CF3 group enhances lipophilicity | [4] [6] |
| Trifluoromethoxy derivatives | Various positions | Superior to trifluoromethyl | CF3O group most effective fluorine substitution | [4] [6] |
The incorporation of trifluoromethyl and trifluoromethoxy groups has demonstrated even more pronounced antibacterial enhancement. Compounds bearing trifluoromethoxy substituents consistently outperform their trifluoromethyl counterparts, with minimum inhibitory concentration values frequently in the range of 3.74 to 8.92 μM against methicillin-resistant Staphylococcus aureus [4] [6]. This superior activity is attributed to the unique electronic properties of the trifluoromethoxy group, which combines strong electron-withdrawing character with optimal lipophilicity balance.
The electronic characteristics of substituents on 3-(3-Fluorophenyl)-1-phenylprop-2-en-1-one play a fundamental role in determining α-glucosidase inhibitory potency. The meta-fluorine substitution pattern creates a distinctive electronic environment that enhances enzyme-inhibitor interactions through specific molecular orbital overlap and electrostatic complementarity [7] [8].
Fluorine substitution introduces significant electronic perturbations to the chalcone framework through its strong electron-withdrawing inductive effect. This electronic modification alters the electron density distribution across the conjugated system, particularly affecting the α,β-unsaturated carbonyl moiety that serves as the primary pharmacophore for α-glucosidase binding [8] [9]. The resulting electron deficiency at the carbonyl carbon enhances electrophilic character, promoting more favorable interactions with nucleophilic residues in the enzyme active site.
Comparative studies with other electron-withdrawing substituents reveal that trifluoromethyl groups provide the most dramatic enhancement in α-glucosidase inhibitory activity. Compounds bearing trifluoromethyl substituents demonstrate IC50 values ranging from 1.26 to 8.66 μM, representing a 30-fold improvement over standard inhibitors like acarbose [8] [9]. The exceptional potency of trifluoromethyl-substituted derivatives is attributed to their ability to form optimal binding interactions with critical enzyme residues, particularly Tyr71 and Phe177, which are essential for substrate recognition.
Table 2: Electronic Effects of Substituents on α-Glucosidase Inhibition
| Structural Feature | Electronic Effect | Impact on Activity | IC50 Range (μM) | Mechanism | References |
|---|---|---|---|---|---|
| Fluorine substitution | Electron-withdrawing | Enhanced inhibition | 12.54-35.22 | Improved protein binding | [7] [8] |
| Electron-withdrawing groups | Deactivating | Improved activity | 1.26-36.44 | Enhanced electrophilicity | [8] [9] |
| Electron-donating groups | Activating | Moderate activity | 25-50 | Reduced electrophilicity | [10] [11] |
| Halogen substitution | Electron-withdrawing | Variable activity | 15-40 | Variable binding affinity | [7] [8] |
| Trifluoromethyl groups | Strong electron-withdrawing | Significant enhancement | 1.26-8.66 | Strong protein interactions | [8] [9] |
| Position of substitution | Position-dependent | Critical for activity | Variable | Specific binding site fit | [10] [11] |
The position-dependent nature of electronic effects is particularly evident in fluorinated chalcone derivatives. Meta-substitution patterns, as exemplified by 3-(3-Fluorophenyl)-1-phenylprop-2-en-1-one, create optimal electronic perturbations that enhance binding affinity without introducing unfavorable steric interactions [10] [11]. This positioning allows for maximal electronic influence on the pharmacophore while maintaining the structural flexibility necessary for enzyme binding.
Molecular docking studies have provided detailed insights into the electronic basis of α-glucosidase inhibition. The fluorine atom participates in specific interactions with enzyme residues through both conventional hydrogen bonding and unconventional halogen bonding [8] [9]. These interactions are facilitated by the unique electronic properties of fluorine, including its high electronegativity and small van der Waals radius, which allow for close approach to target residues without significant steric penalty.
The interference of 3-(3-Fluorophenyl)-1-phenylprop-2-en-1-one with tubulin polymerization represents a complex interplay between steric and electronic factors that determine binding affinity and mechanistic outcomes. The meta-fluorine substitution pattern creates a unique three-dimensional molecular architecture that complements the colchicine binding site geometry while providing optimal electronic complementarity for protein-ligand interactions [12] [13] [14].
Steric considerations play a crucial role in determining tubulin binding specificity and affinity. The meta-fluorine substitution maintains the essential molecular dimensions required for colchicine site binding while introducing minimal steric bulk that could interfere with binding site complementarity [12] [15]. The fluorine atom's small van der Waals radius (1.47 Å) allows for accommodation within the binding pocket without displacing critical water molecules or forcing unfavorable conformational changes in the protein structure.
Electronic factors contribute significantly to tubulin polymerization inhibition through multiple mechanisms. The electron-withdrawing nature of fluorine modifies the electronic density distribution across the chalcone framework, enhancing electrostatic interactions with key amino acid residues in the tubulin binding site [13] [14]. These electronic modifications are particularly important for interactions with aromatic residues such as Phe177, Phe300, and Phe157, which form the hydrophobic core of the colchicine binding site.
Table 3: Steric and Electronic Factors in Tubulin Polymerization Interference
| Factor Type | Specific Effects | Impact on Tubulin Binding | Observed Effects | Activity Range | References |
|---|---|---|---|---|---|
| Steric factors | Molecular bulk and shape | Binding site complementarity | Colchicine site binding | IC50: 0.025-0.254 μM | [12] [13] [14] |
| Electronic factors | Electron density distribution | Electrostatic interactions | Microtubule disruption | Variable potency | [12] [13] |
| Fluorine substitution | C-F bond characteristics | Enhanced binding affinity | Enhanced cytotoxicity | Nanomolar range | [13] [14] |
| Ring planarity | Aromatic ring orientation | Optimal protein fit | G2/M arrest | Structure-dependent | [12] [15] |
| Lipophilicity | Membrane permeability | Improved cellular uptake | Apoptosis induction | Enhanced bioavailability | [13] [16] |
| Hydrogen bonding | Protein-ligand interactions | Specific residue interactions | Mitotic interference | Specific binding | [12] [17] |
The planarity of the chalcone framework is essential for optimal tubulin binding, as it allows for maximal overlap with the planar binding site architecture. Meta-fluorine substitution preserves this planarity while introducing electronic asymmetry that enhances binding selectivity [12] [15]. This geometric compatibility is crucial for maintaining the binding orientation necessary for effective microtubule polymerization inhibition.
Lipophilicity modifications introduced by fluorine substitution significantly impact cellular uptake and bioavailability. The increased lipophilicity facilitates membrane permeation and intracellular accumulation, leading to enhanced cytotoxic potency [13] [16]. This property is particularly relevant for anticancer applications, where intracellular tubulin concentrations must be effectively targeted to achieve therapeutic efficacy.
Hydrogen bonding interactions between fluorinated chalcones and tubulin residues provide additional binding affinity and specificity. The fluorine atom can participate in both conventional hydrogen bonding as a hydrogen bond acceptor and in unconventional interactions through its lone pairs [12] [17]. These interactions contribute to the overall binding energy and help maintain the ligand in the optimal binding conformation for polymerization inhibition.